N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOGCYENOXBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3,4-dimethylaniline with a thiazole derivative under specific conditions. One common method includes the use of a cyclization reaction where the thiazole ring is formed through the reaction of a thiourea derivative with a β-dicarbonyl compound. The reaction conditions often require the use of a catalyst and a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The 4-methoxyphenyl group in Compound 9 enhances solubility in polar solvents due to its electron-donating methoxy moiety, whereas the 3,4-dimethylphenyl group in the target compound may increase lipophilicity, favoring membrane permeability .
- Halogenated Derivatives : The 4-bromophenyl substituent in introduces halogen bonding, which influences crystal packing and thermal stability .
- Benzothiazole Hybrids : The benzothiazolyl group in Compound 10 may confer fluorescence properties, useful in imaging applications .
Spectral and Crystallographic Insights
- IR Spectroscopy : Carboxamide derivatives exhibit characteristic C=O stretches near 1680–1720 cm⁻¹, while ester groups (e.g., in ) show higher-frequency stretches (~1720 cm⁻¹) .
- X-ray Crystallography: Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivative () demonstrates π-halogen interactions that stabilize its crystal lattice, a feature absent in non-halogenated analogues .
Biological Activity
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound characterized by its unique thiazolo-pyrimidine core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features contribute significantly to its biological activity. The thiazole and pyrimidine rings are known for their roles in various biological processes.
| Property | Value |
|---|---|
| Molecular Weight | 299.37 g/mol |
| LogP | 2.463 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 64.721 Ų |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting critical genetic pathways involved in tumor growth. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens such as Staphylococcus aureus and Escherichia coli were reported to be below 50 µg/mL, indicating potent antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring : The thiazole moiety is crucial for its interaction with cellular enzymes and receptors involved in cancer pathways.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Mechanism Study : A study published in Molecules revealed that this compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of microbial strains using the disk diffusion method. Results indicated a significant zone of inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting its potential as an antifungal agent .
Q & A
Q. What synthetic routes are established for synthesizing thiazolo[3,2-a]pyrimidine derivatives like N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:
- Step 1 : Condensation of substituted anilines (e.g., 3,4-dimethylaniline) with thiazolopyrimidine carboxylic acid derivatives under reflux conditions using solvents like acetic acid or dimethylformamide (DMF) .
- Step 2 : Activation of the carboxyl group using coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation .
- Step 3 : Purification via column chromatography or crystallization from ethyl acetate/ethanol mixtures .
Key parameters include temperature control (70–120°C), solvent selection, and catalysts (e.g., sodium acetate) .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups. For example, the thiazole proton resonates at δ 7.8–8.2 ppm, while the pyrimidine carbonyl appears at ~170 ppm in 13C NMR .
- X-Ray Diffraction : Single-crystal X-ray analysis determines bond lengths, angles, and conformation. The thiazolo[3,2-a]pyrimidine core typically adopts a puckered boat conformation, with deviations <0.3 Å from planarity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 341.1 for C16H15N3O2S) .
Q. What initial assays are used to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green) .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid for amidation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 10 h to 2 h) while maintaining >75% yield .
- Catalyst Optimization : Compare palladium/copper catalysts for cross-coupling steps; copper(I) iodide often provides >80% yield in Ullmann-type reactions .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted aniline precursors) and adjust stoichiometry .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects on bioactivity .
- Scaffold Hopping : Replace the thiazole ring with oxazole or pyridine and compare IC50 values .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Q. How to resolve contradictions in biological data (e.g., varying potency across assays)?
- Methodological Answer :
- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
- Physicochemical Analysis : Measure logP (e.g., via shake-flask method) to assess solubility-driven discrepancies .
Q. What computational approaches elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to predict binding modes with targets (e.g., COX-2 or EGFR kinases). Docking scores <−7 kcal/mol suggest strong binding .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution and reactive sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
